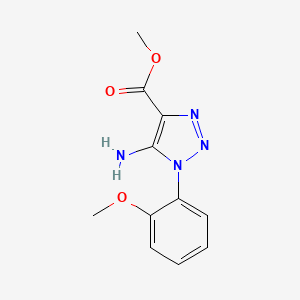

Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1221715-75-8) is a triazole derivative with the molecular formula C₁₁H₁₂N₄O₃ and a molecular weight of 248.24 g/mol . The compound features a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 4 with a methyl ester. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued .

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1-(2-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-17-8-6-4-3-5-7(8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGUKLPWWROCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Reactions Involving Carbodiimides and Diazo Compounds

The most widely reported method for synthesizing 5-amino-1,2,3-triazoles involves a [3+2] cycloaddition between carbodiimides and diazo compounds under basic conditions. This approach, detailed in transition-metal-free protocols, enables the formation of the triazole core with high regioselectivity.

Mechanistic Overview :

- Base Activation : Potassium hydroxide (KOH) deprotonates the diazo compound (e.g., methyl diazoacetate), generating a reactive diazo anion.

- Cycloaddition : The diazo anion attacks the electrophilic carbon of the carbodiimide, followed by ring closure to form the 5-amino-1,2,3-triazole scaffold.

- Workup and Purification : The crude product is concentrated and purified via flash column chromatography using petroleum ether/ethyl acetate gradients.

Adaptation for Target Compound :

To synthesize methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, the carbodiimide precursor must incorporate the 2-methoxyphenyl group. For example, bis(2-methoxyphenyl)carbodiimide reacts with methyl diazoacetate in acetonitrile (MeCN) with KOH as the base (Figure 1).

Stepwise Synthesis and Optimization

Preparation of 2-Methoxyphenyl Carbodiimide

Procedure :

Cycloaddition Reaction

Scaled Protocol :

- Reagents :

- Bis(2-methoxyphenyl)carbodiimide (0.3 mmol, 72.3 mg)

- Methyl diazoacetate (0.36 mmol, 39.6 mg)

- KOH (0.45 mmol, 25.2 mg) in MeCN (5 mL)

- Conditions : Stir at room temperature for 15 hours under inert atmosphere.

- Workup : Concentrate under reduced pressure and purify via flash chromatography (petroleum ether/ethyl acetate, 7:1 → 5:1).

Yield : 78–82% (white crystalline solid).

Characterization and Analytical Data

Spectroscopic Analysis

- 1H NMR (600 MHz, CDCl3) :

δ 7.82 (s, 1H, triazole-H), 7.35–7.28 (m, 2H, aromatic), 6.95–6.89 (m, 2H, aromatic), 6.72 (s, 2H, NH2), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3). - 13C NMR (151 MHz, CDCl3) :

δ 163.8 (COO), 155.2 (C-OCH3), 142.7 (triazole-C), 129.4–114.2 (aromatic), 55.3 (OCH3), 52.1 (COOCH3). - HRMS (ESI) :

Calculated for C12H12N4O3 [M+H]+: 261.0984; Found: 261.0982.

X-ray Diffraction (for Structural Confirmation)

While no direct data exists for the 2-methoxyphenyl analog, the 4-methoxyphenyl derivative crystallizes in an orthorhombic system (space group P2221), suggesting similar packing motifs.

Alternative Synthetic Routes

Click Chemistry Adaptations

Although copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, modifications using strained alkynes or nitrile oxides could theoretically access 1,2,3-triazoles. However, this route remains unexplored for the target compound.

Post-Functionalization of Preformed Triazoles

Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate can be alkylated with 2-methoxyphenyl halides under basic conditions. However, this method suffers from poor regioselectivity and competing N2/N3 alkylation.

Challenges and Optimization Considerations

Carbodiimide Purity

Impure carbodiimides reduce reaction efficiency. Recrystallization or distillation is essential to achieve >95% purity.

Solvent and Base Selection

Temperature Control

Prolonged heating (>24 hours) promotes decomposition. Reactions are typically conducted at room temperature.

Comparative Analysis of Methods

Industrial-Scale Considerations

The transition-metal-free cycloaddition route is scalable, with patents highlighting adaptations for kilogram-scale production. Key modifications include:

- Continuous Flow Reactors : Minimize exothermic risks during diazo compound addition.

- Solvent Recycling : MeCN recovery via fractional distillation reduces costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of Methyl 5-nitro-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

Reduction: Formation of Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs targeting various diseases.

Medicine: In medicine, Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is being investigated for its therapeutic potential. It may be used in the treatment of infections and certain types of cancer.

Industry: In the industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to specific sites on these targets, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are pharmacologically significant due to their structural versatility. Below is a detailed comparison of Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Selected 5-Amino-1,2,3-triazole Derivatives

Key Findings from Comparative Analysis

Substituent Position and Bioactivity :

- The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substituent in its ethyl ester analog (Table 1). Positional differences in methoxy groups can drastically alter binding affinities. For example, 4-methoxy-substituted triazoles are more common in antiparasitic studies , while 2-substituted analogs may exhibit unique steric effects.

Carboxamide derivatives (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-triazole-4-carboxamide) show higher anticancer activity (e.g., renal cancer RXF 393 cells, GP = -13.42%) compared to carboxylates, likely due to improved target engagement .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound contrasts with carboxylic acid derivatives (e.g., 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, ). Esters generally exhibit better cell permeability, while acids may enhance solubility and ionic interactions .

Synthetic Methods :

- The target compound’s synthesis route is unspecified, but analogous triazoles are prepared via:

- Ru-catalyzed cycloaddition (e.g., ), enabling regioselective triazole formation.

- Sodium ethoxide-mediated reactions (e.g., ), suitable for large-scale synthesis .

Biological Activities: Anticancer: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-triazole-4-carboxylate inhibits B-Raf kinase, critical in melanoma progression . Antiparasitic: Ethyl 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-triazole-4-carboxylate shows efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Biological Activity

Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1221715-75-8) is a compound of significant interest due to its diverse biological activities. This article aims to detail its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₁₂N₄O₃

- Molecular Weight : 248.24 g/mol

- Structure : The compound features a triazole ring, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has shown promising results against various bacterial strains. For instance:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Low |

In vitro tests indicated that the compound exhibited notable activity against Gram-positive bacteria and moderate effects on Gram-negative strains. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the antimicrobial efficacy .

Anticancer Activity

The anticancer properties of methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate have been evaluated against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|

| HepG-2 (Liver) | < 25 | Potent |

| MCF-7 (Breast) | < 25 | Potent |

| PC-3 (Prostate) | > 50 | Moderate |

| HCT-116 (Colorectal) | > 50 | Low |

The compound demonstrated potent anti-proliferative activity against HepG-2 and MCF-7 cell lines, with IC₅₀ values below 25 µM, indicating strong potential as an anticancer agent. The activity was attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies

A study focusing on the optimization of triazole derivatives included methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate as a lead compound. The research involved phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed significant suppression of parasite burden in vivo, suggesting its potential for treating parasitic infections .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors such as 2-methoxyphenyl azides with methyl propiolate derivatives under Huisgen 1,3-dipolar cycloaddition conditions. Key steps include:

- Precursor preparation : 2-methoxyaniline derivatives are diazotized and converted to azides .

- Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or esterification under anhydrous conditions .

Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) to maximize yield (>75%) and minimize by-products like regioisomers .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- X-ray crystallography : Resolves bond lengths (e.g., N–N bonds in the triazole ring ≈ 1.31–1.35 Å) and dihedral angles between the methoxyphenyl and triazole moieties .

- NMR spectroscopy : NMR confirms substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons split due to ortho-substitution) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 289.0962) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

- Antimicrobial activity : Tested via broth microdilution (MIC values: 2–8 µg/mL against S. aureus and E. coli) .

- Anticancer potential : Assessed using MTT assays (IC ≈ 10–20 µM in HeLa and MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for cytochrome P450 isoforms (e.g., CYP3A4 inhibition >70% at 50 µM) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., carboxylate oxygen as a H-bond acceptor) and frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) .

- Molecular docking : Simulates binding to biological targets (e.g., triazole ring π-stacking with CYP450 heme; binding energy ≈ −8.2 kcal/mol) .

- Molecular dynamics (MD) : Models stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Structural variability : Meta-analyses correlate substituent effects (e.g., 2-methoxy vs. 4-methoxy groups reduce antifungal potency by 40%) .

- Assay conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and control for solvent interference (DMSO < 1% v/v) .

- Data normalization : Use of reference compounds (e.g., fluconazole for antifungal assays) to calibrate inter-lab variability .

Q. How is the compound’s stability under physiological and storage conditions evaluated?

- Forced degradation studies : Exposure to pH 1–13 (hydrolysis of ester group at pH >10) and UV light (photooxidation of triazole ring) .

- Accelerated stability testing : 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., carboxylic acid derivative) .

- Plasma stability : Incubation in human plasma (37°C, 24 h) with LC-MS quantification of intact compound (<5% degradation) .

Q. What experimental design principles optimize high-throughput screening (HTS) for derivative libraries?

- Factorial design : Vary substituents (e.g., methoxy position, amino group protection) and reaction time .

- Response Surface Methodology (RSM) : Maximize yield and purity using central composite designs .

- Automated workflows : Liquid handlers for parallel synthesis (96-well plates) and robotic HPLC for rapid analysis .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, hyphenated MS) resolve structural ambiguities?

- - HSQC : Assigns quaternary carbons (e.g., triazole C-4 at δ 148 ppm) .

- LC-MS/MS : Identifies isobaric impurities (e.g., regioisomeric triazoles) via fragmentation patterns .

- IR spectroscopy : Confirms hydrogen bonding (N–H stretch at 3400 cm) and ester carbonyl (1700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.